molecular formula C21H24N4O3 B2528551 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226451-08-6

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No. B2528551
CAS RN: 1226451-08-6
M. Wt: 380.448
InChI Key: ZZBOEMVCIVTWDP-UHFFFAOYSA-N
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Description

The compound "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a complex organic molecule that may be related to piperidine derivatives, which are known for their various biological activities. Piperidine derivatives have been synthesized and evaluated for different pharmacological properties, such as anti-acetylcholinesterase (anti-AChE) activity, as seen in the novel piperidine derivatives described in the first paper . Another paper discusses antiproliferative piperidine-1-carboxamides, which act as tubulin inhibitors . These studies suggest that the compound could potentially exhibit similar biological activities due to its structural similarities with the compounds studied in the papers.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives is described, where substituents at the benzamide and the nitrogen atom of the piperidine ring were found to significantly affect the activity of the compounds . Although the exact synthesis of "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as acylation and amide formation reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a benzyl group and the substitution pattern on the piperidine nitrogen atom, as mentioned in the first paper, are key factors for the anti-AChE activity . The second paper indicates that the introduction of a 1,2,4-oxadiazol-5-yl group on the piperidine ring can yield compounds with antiproliferative properties . The compound likely has a complex three-dimensional structure that could interact with biological targets such as enzymes or tubulin.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. The anti-AChE activity of the synthesized compounds in the first paper suggests that these molecules can interact with the active site of the enzyme, possibly through reversible or irreversible inhibition mechanisms . The antiproliferative piperidine-1-carboxamides in the second paper inhibit tubulin by binding to the protein, which affects cell division . The compound may also be capable of similar interactions, leading to potential biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. The first paper does not provide specific details on these properties , and the second paper focuses more on the biological activity rather than the physical and chemical properties . However, it can be inferred that the compound would have properties suitable for interacting with biological targets, considering its structural similarity to the compounds in the studies.

Scientific Research Applications

Synthesis and Herbicidal Activities

The compound is explored for its potential as a lead compound of inhibitors targeting D1 protease in plants, based on a D1 protease inhibitor hit structure identified by homology modeling and virtual screening. These inhibitors are designed to possess moderate to good herbicidal activities, highlighting their potential use in agricultural science and plant biology. The synthesis involves a four-step procedure, including the formation of the isoxazole ring, α-bromination, thiazole ring formation, and carboxamide attachment. The enzyme activity of one compound against native spinach D1 protease exhibits competitive inhibition, suggesting these compounds as potential D1 protease inhibitors in plants (De-jin Hu et al., 2009).

Antipsychotic Agents Potential

Research into heterocyclic analogues of the compound has been conducted with the aim of developing potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and their ability to antagonize apomorphine-induced climbing in mice. The study identified derivatives with potent in vivo activities, suggesting the therapeutic potential of these compounds in the treatment of psychosis (M. H. Norman et al., 1996).

Anti-Inflammatory and Analgesic Agents

A novel synthesis of compounds derived from visnaginone and khellinone, which are related to the compound , has been reported to exhibit significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac. This demonstrates their potential as novel anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Anti-Fatigue Effects

The synthesis and evaluation of benzamide derivatives, such as those related to the compound of interest, have shown significant anti-fatigue effects in animal models. These compounds have been shown to enhance the forced swimming capacity of mice, suggesting potential therapeutic applications in addressing fatigue (Xianglong Wu et al., 2014).

Anti-HIV-1 Activity

Research into piperidine-4-carboxamide CCR5 antagonists, related to the compound , has led to the discovery of compounds with highly potent anti-HIV-1 activity. These compounds show strong inhibition of CCR5-using HIV-1 clinical isolates and possess good pharmacokinetic profiles, making them promising candidates for further development as anti-HIV-1 agents (S. Imamura et al., 2006).

properties

IUPAC Name

1-[2-(1-methylindol-3-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-11-19(23-28-14)22-21(27)15-7-9-25(10-8-15)20(26)12-16-13-24(2)18-6-4-3-5-17(16)18/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBOEMVCIVTWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

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